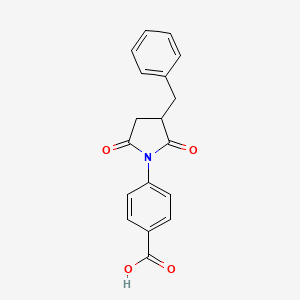

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid

Overview

Description

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid, also known as BDP, is a chemical compound that has been widely used in scientific research. BDP is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and inflammation. In

Mechanism of Action

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid exerts its biological effects by inhibiting the enzyme DPP-IV. DPP-IV is a peptidase that cleaves peptides at the N-terminal of proline or alanine residues. By inhibiting DPP-IV, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose homeostasis. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid also has other biological effects such as anti-cancer and anti-inflammatory effects, which may be mediated by other mechanisms.

Biochemical and Physiological Effects:

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have various biochemical and physiological effects. In animal models and humans, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to increase insulin secretion and improve glucose tolerance. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been shown to inhibit the growth and metastasis of various cancer cell lines. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been shown to have antioxidant effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is its potency and specificity as a DPP-IV inhibitor. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have a higher potency and selectivity than other DPP-IV inhibitors such as sitagliptin and vildagliptin. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have a longer half-life than other DPP-IV inhibitors, which may result in sustained therapeutic effects. However, one of the limitations of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is its solubility. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has limited solubility in water and requires the use of organic solvents such as DMSO for in vitro experiments. Additionally, the high cost of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid may limit its use in large-scale experiments.

Future Directions

There are many future directions for the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. One potential direction is the development of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid analogs with improved solubility and potency. Another potential direction is the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid in combination with other drugs for the treatment of diabetes, cancer, and inflammation. Additionally, the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid in animal models of other diseases such as Alzheimer's disease and Parkinson's disease may provide insights into its potential therapeutic effects in these diseases. Overall, the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid involves the reaction of 3-benzyl-2,5-dioxopyrrolidine with 4-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid as a white solid with a melting point of 235-237°C. The purity of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid can be determined by HPLC or NMR spectroscopy.

Scientific Research Applications

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases. One of the most well-known applications of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is in the treatment of diabetes. DPP-IV inhibitors such as 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid have been shown to increase insulin secretion and improve glucose tolerance in animal models and humans. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been studied for its potential anti-cancer effects. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been studied for its anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name |

4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-16-11-14(10-12-4-2-1-3-5-12)17(21)19(16)15-8-6-13(7-9-15)18(22)23/h1-9,14H,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNCTSPFTWSLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387529 | |

| Record name | 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

CAS RN |

6252-89-7 | |

| Record name | 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)

![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)

![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)

![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)

![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)

![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)

![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)

![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)